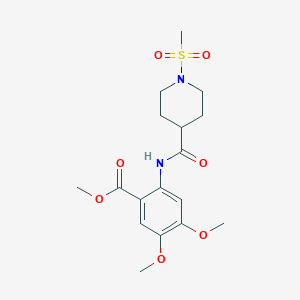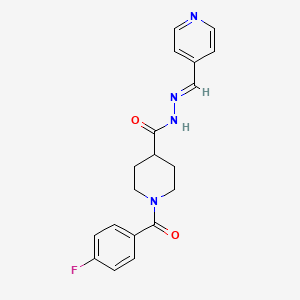
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPC is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress and inflammation. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One direction is to optimize the synthesis method to increase the yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in animal models to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic properties of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide in other diseases, such as diabetes and cardiovascular diseases.
Métodos De Síntesis
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide can be synthesized using various methods, including the reaction of 4-piperidone with 4-fluorobenzoyl hydrazide in the presence of pyridine and acetic acid. Another method involves the reaction of 4-piperidone with 4-fluorobenzoyl isothiocyanate in the presence of pyridine. The yield of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide using these methods has been reported to be around 50-70%.
Aplicaciones Científicas De Investigación
(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been studied extensively for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-17-3-1-16(2-4-17)19(26)24-11-7-15(8-12-24)18(25)23-22-13-14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOLFIXWWZNCA-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
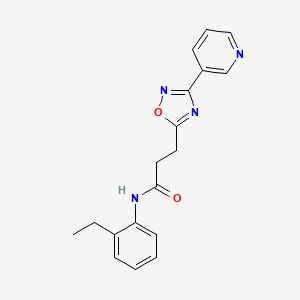
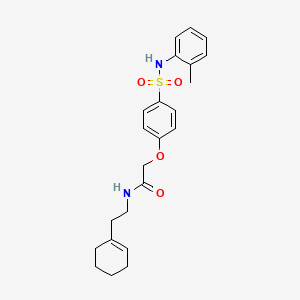


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
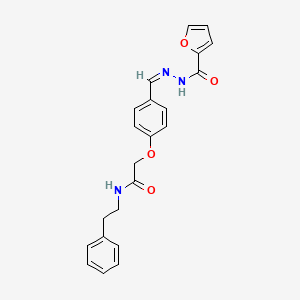
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
